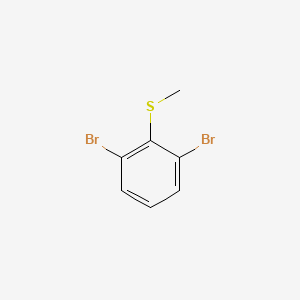

1,3-Dibromo-2-(methylthio)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2S/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMKTNBXAKNAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthesis Routes to 1,3-Dibromo-2-(methylthio)benzene

The construction of this polysubstituted benzene (B151609) requires careful control of regioselectivity, guided by the directing effects of the substituents.

One of the most effective methods for introducing a methylthio group at a specific position on a pre-functionalized aromatic ring is through directed ortho-metalation. This strategy leverages a directing metalating group (DMG) to deprotonate the adjacent ortho position, creating a nucleophilic carbon center that can react with an electrophile.

In the context of synthesizing 1,3-Dibromo-2-(methylthio)benzene, 1,3-dibromobenzene (B47543) serves as the starting material. nih.gov One of the bromine atoms can act as a weak directing group for lithiation at the C2 position. The process involves treating 1,3-dibromobenzene with a strong organolithium base, such as n-butyllithium or s-butyllithium, at low temperatures (e.g., -78 °C) to generate 2,6-dibromophenyllithium. This highly reactive intermediate is then quenched with an electrophilic sulfur source, typically dimethyl disulfide (CH₃SSCH₃), to install the methylthio group at the C2 position, yielding the target compound.

Table 1: Key Reagents for Methylthio Group Introduction via Lithiation

| Step | Reagent | Purpose |

| 1 | 1,3-Dibromobenzene | Starting Material |

| 2 | n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) | Lithiating Agent |

| 3 | Dimethyl disulfide (DMDS) | Methylthio Group Source |

This method is advantageous for its high regioselectivity, as the lithiation is directed specifically to the position between the two bromine atoms.

An alternative synthetic approach begins with a methylthio-substituted benzene and introduces the bromine atoms via electrophilic aromatic substitution. A plausible precursor for this route is 2-bromothioanisole (B35456) (1-bromo-2-(methylthio)benzene). ontosight.aisigmaaldrich.comtcichemicals.com

The methylthio (-SCH₃) group is an activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director. In 2-bromothioanisole, the directing effects of these two groups must be considered. The powerful ortho-, para-directing influence of the methylthio group would strongly favor substitution at the C4 (para) and C6 (ortho) positions. The existing bromine at C1 deactivates the ring but also directs incoming electrophiles to its ortho and para positions (C2, C6, and C4).

Electrophilic bromination, using reagents like bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS), would lead to a mixture of products. The primary challenge is to selectively achieve bromination at the C3 position to form the desired 1,3-dibromo isomer, which is electronically and sterically disfavored compared to substitution at the C4 or C6 positions. Therefore, this route is generally less efficient for producing 1,3-Dibromo-2-(methylthio)benzene due to poor regiocontrol.

When planning the synthesis of 1,3-Dibromo-2-(methylthio)benzene, the choice between the two main pathways represents a key strategic decision.

Pathway 1 (Starting with 1,3-Dibromobenzene): This can be considered a more convergent approach. The dibrominated scaffold is established first, and the final key substituent (the methylthio group) is introduced in a highly regioselective step via directed ortho-metalation. This pathway offers superior control over the final substitution pattern, minimizing the formation of unwanted isomers and simplifying purification.

Pathway 2 (Starting with 2-Bromothioanisole): This pathway is more linear but presents significant challenges in controlling the regioselectivity of the second bromination step. The competing directing effects of the existing bromo and methylthio groups make it difficult to selectively install the second bromine atom at the C3 position. This route would likely result in a mixture of dibrominated isomers, requiring extensive chromatographic separation.

For these reasons, the directed metalation of 1,3-dibromobenzene is the more rational and efficient synthetic design for obtaining a pure sample of 1,3-Dibromo-2-(methylthio)benzene.

Advanced Synthetic Transformations Involving 1,3-Dibromo-2-(methylthio)benzene

The presence of two reactive carbon-bromine bonds makes 1,3-Dibromo-2-(methylthio)benzene a valuable substrate for constructing more complex molecular architectures through cross-coupling reactions.

The bromine atoms on the aromatic ring serve as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis, particularly for creating biaryl linkages and conjugated polymers.

1,3-Dibromo-2-(methylthio)benzene is an ideal monomer for Suzuki-Miyaura catalyst-transfer polymerization (SM CTP). In this type of reaction, the dibromo monomer can be coupled with an aromatic diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst and a base.

Table 2: Example of a Suzuki-Miyaura Polymerization

| Component | Role | Example |

| Dibromo Monomer | Electrophile | 1,3-Dibromo-2-(methylthio)benzene |

| Diboronate Monomer | Nucleophile | 1,4-Benzenediboronic acid pinacol (B44631) ester |

| Catalyst | Cross-Coupling | Pd(PPh₃)₄ or other Pd(0) complexes |

| Base | Activates Boronate | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

The polymerization proceeds in a step-growth manner, where the palladium catalyst facilitates the sequential coupling of the two monomer units, leading to the formation of a high-molecular-weight conjugated polymer. The 1,3-connectivity of the bromine atoms on the 1,3-Dibromo-2-(methylthio)benzene monomer dictates a meta-linked polymer backbone, which can influence the material's electronic and physical properties, such as solubility and charge transport characteristics. The use of dibromoarenes in such polymerizations is a well-established strategy for creating functional π-conjugated systems.

Nucleophilic Substitution Reactions on the Aromatic Ring

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgsemanticscholar.org The methylthio group (-SMe) is known to be a modest DMG. uwindsor.ca

Table 2: Factors Influencing Directed Ortho-Metalation of 1,3-Dibromo-2-(methylthio)benzene

| Factor | Influence on the Reaction |

|---|---|

| Directing Group (DMG) | The methylthio (-SMe) group can direct lithiation to an ortho position. uwindsor.ca |

| Substituent Effects | The two bromine atoms are deactivating and may hinder the reaction. msu.edulibretexts.orglibretexts.org |

| Reaction Conditions | The choice of organolithium reagent, solvent, and temperature is crucial. semanticscholar.org |

| Potential Side Reactions | Halogen-metal exchange at the C-Br bonds is a possible competing reaction. |

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. wikipedia.orglibretexts.org In 1,3-dibromo-2-(methylthio)benzene, the methylthio group is not a strong activating group for SNAr, and the bromine atoms themselves are deactivating towards electrophilic substitution. msu.edulibretexts.orglibretexts.org

Therefore, direct nucleophilic substitution of the bromine atoms by common nucleophiles under standard SNAr conditions is expected to be difficult. The reaction would likely require harsh conditions or the use of a benzyne (B1209423) intermediate mechanism, which could lead to a mixture of products. youtube.com The presence of two bromine atoms could potentially allow for sequential substitution reactions if a suitable method is employed.

Chemical Modifications of the Methylthio Moiety

The methylthio group in 1,3-dibromo-2-(methylthio)benzene can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. The oxidation of aryl methyl thioethers is a well-established transformation in organic synthesis. mdpi.comrsc.org Common oxidizing agents for this purpose include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

The oxidation to the sulfoxide, 1,3-dibromo-2-(methylsulfinyl)benzene, would introduce a chiral center at the sulfur atom. Further oxidation would yield the corresponding sulfone, 1,3-dibromo-2-(methylsulfonyl)benzene. orgsyn.orgaobchem.com These oxidized derivatives would have significantly different electronic properties compared to the starting thioether, with the sulfoxide and sulfone groups being strongly electron-withdrawing. This change in electronic nature could, in turn, influence the reactivity of the aromatic ring in subsequent reactions.

Table 3: Oxidation of the Methylthio Moiety

| Product | Typical Oxidizing Agent | Key Features of the Product |

|---|---|---|

| 1,3-Dibromo-2-(methylsulfinyl)benzene | m-CPBA (1 equivalent) | Chiral sulfoxide, electron-withdrawing group |

| 1,3-Dibromo-2-(methylsulfonyl)benzene | m-CPBA (2+ equivalents), KMnO₄ | Strongly electron-withdrawing sulfone group |

Beyond oxidation, the methylthio group can undergo other transformations. Thioether activation can be achieved through various methods. For instance, demethylation of aryl methyl ethers can be accomplished using strong acids or nucleophilic reagents like thiols. researchgate.netacsgcipr.org Similar strategies could potentially be applied to the methylthio group in 1,3-dibromo-2-(methylthio)benzene to generate the corresponding thiol.

The sulfur atom can also be involved in the formation of sulfonium (B1226848) salts by reaction with alkyl halides. These sulfonium salts can then act as leaving groups in substitution reactions or participate in rearrangement reactions. The activation of the thioether could also facilitate C-S bond cleavage under certain catalytic conditions. nih.govnih.gov

Rearrangement Reactions and Halogen Migration Studies

Detailed experimental data on the rearrangement and halogen migration tendencies of 1,3-Dibromo-2-(methylthio)benzene is currently limited in published research. However, the following sections outline the expected mechanistic pathways based on established principles of related chemical transformations.

The "halogen dance" reaction is a base-catalyzed intramolecular rearrangement of a halogen on an aromatic ring. The generally accepted mechanism involves the formation of an aryllithium intermediate through deprotonation by a strong base, such as lithium diisopropylamide (LDA). This is followed by a series of halogen-lithium exchanges that allow the halogen to "dance" around the aromatic ring until a thermodynamically more stable isomer is formed.

For 1,3-Dibromo-2-(methylthio)benzene, a hypothetical halogen dance reaction would likely be initiated by deprotonation at one of the unsubstituted carbon atoms. The directing effect of the methylthio group and the two bromine atoms would play a crucial role in determining the site of initial lithiation and the subsequent migration pathway of the bromine atom. Computational studies on similar bromobenzene (B47551) derivatives suggest the formation of bromo-bridged transition states in these rearrangements. nih.govresearchgate.net However, without specific experimental data for 1,3-Dibromo-2-(methylthio)benzene, any proposed pathway remains speculative.

Table 1: Hypothetical Intermediates in the Halogen Dance of 1,3-Dibromo-2-(methylthio)benzene

| Intermediate | Structure | Description |

| Starting Material | 1,3-Dibromo-2-(methylthio)benzene | The initial substrate. |

| Lithiated Intermediate | A lithiated derivative of the starting material | Formed upon deprotonation by a strong base. The position of lithium would be influenced by the directing effects of the substituents. |

| Rearranged Isomer | An isomer with a different bromine substitution pattern | The final product of the halogen dance reaction. |

Beyond the classic "halogen dance," other base-induced or electrophilic rearrangements could potentially occur with 1,3-Dibromo-2-(methylthio)benzene. For instance, strong bases could induce elimination-addition reactions (benzyne formation), although the conditions for such reactions are typically harsh.

Electrophilic rearrangements are less common for halogenated benzenes but could be envisioned under specific catalytic conditions. For example, in the presence of a strong Lewis acid, a bromine atom could potentially migrate, although this is less precedented than base-catalyzed processes. The interplay between the electron-withdrawing bromine atoms and the potentially coordinating methylthio group would be a key factor in any such transformation.

Further research, including detailed experimental work and computational modeling, is necessary to elucidate the specific rearrangement pathways available to 1,3-Dibromo-2-(methylthio)benzene and to harness its potential in synthetic chemistry.

Theoretical and Computational Investigations

Quantum Chemical Characterization of Electronic Structure

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic behavior. Quantum chemical calculations provide a powerful lens through which to examine these characteristics.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous, first-principles approach to calculating electronic properties without empirical parameters. These methods could be employed to obtain highly accurate energies and wavefunctions for 1,3-Dibromo-2-(methylthio)benzene. Semi-empirical methods, which incorporate some experimental data to simplify calculations, could also offer insights into the electronic properties, albeit with a trade-off in accuracy for computational speed. These studies would yield valuable data on parameters like ionization potential, electron affinity, and dipole moment.

Molecular Geometry and Conformation Studies

The three-dimensional arrangement of atoms in a molecule and the rotational freedom of its substituents are critical to its physical and chemical properties.

Optimized Geometrical Parameters and Bond Analysis

Computational methods, particularly DFT, are used to determine the most stable, or "optimized," geometry of a molecule. This involves calculating key parameters such as bond lengths, bond angles, and dihedral angles. For 1,3-Dibromo-2-(methylthio)benzene, these calculations would reveal how the bulky bromine atoms and the methylthio group distort the benzene (B151609) ring from a perfect hexagon. A bond analysis, such as Natural Bond Orbital (NBO) analysis, could further elucidate the nature of the chemical bonds and any intramolecular interactions, like steric hindrance or hyperconjugation.

Table 2: Hypothetical Optimized Geometrical Parameters for 1,3-Dibromo-2-(methylthio)benzene

| Parameter | Expected Value |

| C-Br Bond Length | ~1.90 Å |

| C-S Bond Length | ~1.77 Å |

| S-CH3 Bond Length | ~1.81 Å |

| C-C-Br Bond Angle | ~120° |

| C-S-C Bond Angle | ~105° |

Note: The values in this table are approximations based on related structures and are for illustrative purposes only.

Conformational Analysis of Substituents and Rotational Barriers

The methylthio group (-SCH3) is not fixed in a single orientation and can rotate around the C-S bond. A conformational analysis would explore the potential energy surface of this rotation to identify the most stable conformations (rotamers). This is typically done by systematically changing the relevant dihedral angle and calculating the energy at each step. The energy difference between the most stable and least stable conformations defines the rotational barrier. Understanding the preferred conformation and the energy required for rotation is important for predicting how the molecule might interact with other molecules or surfaces.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By simulating reactions at a molecular level, chemists can understand the energetic and geometric changes that occur as reactants transform into products. This approach provides insights into reaction feasibility, rates, and selectivity that are often difficult to obtain through experimental means alone.

Transition State Analysis for Key Transformations

Transition state (TS) analysis is a cornerstone of mechanistic computational chemistry. The transition state is the highest energy point along the reaction pathway and represents the energetic barrier that must be overcome for a reaction to occur. Identifying and characterizing the geometry and energy of the transition state is critical for calculating reaction rates and understanding the factors that control them.

A detailed literature search did not yield any specific studies on the transition state analysis for reactions involving 1,3-Dibromo-2-(methylthio)benzene. Such an analysis would typically involve quantum mechanical calculations to locate the TS structure for key transformations, such as nucleophilic substitution at the sulfur atom or metal-catalyzed cross-coupling reactions at the carbon-bromine bonds. The resulting data on activation energies would be invaluable for predicting reaction kinetics.

Reaction Coordinate Mapping and Energy Profiles

Currently, there are no published reaction coordinate maps or detailed energy profiles for reactions involving 1,3-Dibromo-2-(methylthio)benzene. Such studies would provide a complete energetic picture of potential transformations, helping to confirm proposed mechanisms and predict the most likely reaction pathways.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

MEP and NBO analyses are computational methods that provide deep insights into the electronic structure of a molecule, which is fundamental to its reactivity and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other charged or polar species. Red regions on an MEP map indicate areas of negative potential, typically associated with lone pairs of electrons, which are susceptible to electrophilic attack. Blue regions indicate positive potential, usually around hydrogen atoms or electron-deficient centers, which are sites for nucleophilic attack. For 1,3-Dibromo-2-(methylthio)benzene, an MEP analysis would highlight the electrophilic and nucleophilic sites, predicting its reactivity towards various reagents.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into lone pairs, core orbitals, and bonding orbitals between specific atoms. It also quantifies interactions between filled (donor) and empty (acceptor) orbitals, which represent charge transfer and delocalization effects that stabilize the molecule. An NBO analysis of 1,3-Dibromo-2-(methylthio)benzene would elucidate the nature of its chemical bonds, atomic charges, and the stabilizing hyperconjugative interactions, such as those between the sulfur lone pairs and the aromatic ring's antibonding orbitals.

Despite the utility of these methods, specific MEP and NBO analyses for 1,3-Dibromo-2-(methylthio)benzene have not been reported in the peer-reviewed literature.

Solid-State Computational Studies (e.g., Crystal Packing and Intermolecular Interactions)

Solid-state computational studies focus on understanding the arrangement of molecules in a crystal lattice and the nature of the intermolecular forces that govern this arrangement. These studies are crucial for predicting crystal structures, polymorphism, and material properties.

For a molecule like 1,3-Dibromo-2-(methylthio)benzene, such studies would investigate how the molecules pack in the solid state, with a particular focus on non-covalent interactions like halogen bonding (Br···Br or Br···S interactions), π-π stacking of the benzene rings, and C-H···π interactions. Quantifying the energies of these interactions helps in understanding the stability of the crystal lattice. While studies on other brominated benzene derivatives often show significant Br···Br contacts influencing the crystal packing, specific computational investigations into the crystal structure and intermolecular interactions of 1,3-Dibromo-2-(methylthio)benzene are not available in the current body of scientific literature.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the mapping of the carbon skeleton and the placement of substituents.

The ¹H NMR spectrum of 1,3-Dibromo-2-(methylthio)benzene is anticipated to reveal distinct signals for the aromatic protons and the methyl protons.

Aromatic Region: The benzene (B151609) ring contains three protons. Due to the substitution pattern, they are chemically non-equivalent. We would expect to see a complex splitting pattern. The proton at the C4 position, situated between a hydrogen and a bromine atom, would likely appear as a triplet. The protons at C5 and C6 would be coupled to each other and to the C4 proton, resulting in doublet of doublets patterns. The chemical shifts would be influenced by the deshielding effect of the bromine atoms and the sulfur atom.

Aliphatic Region: The methylthio group (-SCH₃) would give rise to a singlet in the aliphatic region of the spectrum, as the three methyl protons are equivalent and have no adjacent protons to couple with. Its chemical shift would be expected in the range of δ 2.0-2.5 ppm.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 1,3-Dibromo-2-(methylthio)benzene, seven distinct signals are expected.

Aromatic Carbons: Six signals would correspond to the benzene ring carbons. The carbons directly bonded to the bromine atoms (C1 and C3) would appear at a characteristic chemical shift, typically in the range of δ 110-130 ppm. The carbon attached to the methylthio group (C2) would be influenced by the sulfur atom. The remaining three aromatic carbons (C4, C5, C6) would have distinct chemical shifts based on their position relative to the substituents.

Aliphatic Carbon: A single signal for the methyl carbon of the methylthio group would be expected at a higher field (lower ppm value), characteristic of sp³-hybridized carbons.

The following table provides estimated chemical shifts based on data from similar structures.

| Carbon Atom | Estimated ¹³C Chemical Shift (δ, ppm) |

| C1, C3 (C-Br) | 120 - 125 |

| C2 (C-S) | 140 - 145 |

| C4 | 130 - 135 |

| C5 | 128 - 132 |

| C6 | 132 - 138 |

| -SCH₃ | 15 - 20 |

This table is interactive. Click on the headers to sort.

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to trace the connectivity of the spin system on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the aromatic proton signals to their corresponding carbon signals and the methyl proton singlet to the methyl carbon signal.

The methylthio group attached to the benzene ring can exhibit restricted rotation around the C-S bond, especially at low temperatures. This hindered rotation can lead to conformational isomers (rotamers). Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, could be used to investigate this potential conformational exchange. At high temperatures, a single averaged signal for the methyl group would be observed. As the temperature is lowered, the rotation may slow down on the NMR timescale, potentially leading to the broadening and eventual splitting of the methyl signal into separate signals for each conformer.

Vibrational Spectroscopy for Molecular Dynamics and Bonding Characteristics

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

The FT-IR spectrum of 1,3-Dibromo-2-(methylthio)benzene would display characteristic absorption bands corresponding to the various functional groups and the benzene ring. Analysis of FT-IR spectra of related compounds like 2-(methylthio)aniline (B147308) and various brominated aromatics allows for a reasonable prediction of the key vibrational modes.

Key expected vibrational frequencies are summarized in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aliphatic, -CH₃) | 2950 - 2850 |

| C=C stretching (aromatic ring) | 1600 - 1450 |

| C-H bending (in-plane, aromatic) | 1300 - 1000 |

| C-H bending (out-of-plane, aromatic) | 900 - 675 |

| C-S stretching | 700 - 600 |

| C-Br stretching | 650 - 550 |

This table is interactive. Click on the headers to sort.

The precise positions of the C-H out-of-plane bending bands would be particularly diagnostic of the 1,2,3-trisubstitution pattern on the benzene ring.

Raman Spectroscopy (FT-Raman, Laser-Raman)

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for the compound. For 1,3-Dibromo-2-(methylthio)benzene, the Raman spectrum is expected to be characterized by several key vibrations corresponding to its functional groups and the benzene ring.

The interpretation of the Raman spectrum of 1,3-Dibromo-2-(methylthio)benzene would focus on identifying the vibrational modes associated with the C-Br, C-S, and S-CH₃ bonds, as well as the vibrations of the substituted benzene ring. The presence of heavy bromine atoms is anticipated to result in low-frequency C-Br stretching and bending vibrations. The methylthio group would contribute characteristic C-S and S-C stretching and deformation modes. The substitution pattern on the benzene ring will influence the positions and intensities of the ring breathing modes and other ring vibrations.

While a detailed experimental Raman spectrum for 1,3-Dibromo-2-(methylthio)benzene is not widely available in the literature, the expected vibrational modes can be predicted based on the analysis of similar compounds.

Correlation with Computational Vibrational Frequencies

To complement experimental Raman data, computational methods, particularly Density Functional Theory (DFT), are employed to calculate the theoretical vibrational frequencies of 1,3-Dibromo-2-(methylthio)benzene. These calculations provide a theoretical spectrum that can be compared with experimental results, aiding in the definitive assignment of vibrational modes.

The process involves optimizing the molecular geometry of 1,3-Dibromo-2-(methylthio)benzene at a specific level of theory and basis set. Following geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method, thereby improving the agreement with experimental data.

The correlation between the computed and experimental Raman spectra allows for a more robust and detailed understanding of the molecular vibrations of 1,3-Dibromo-2-(methylthio)benzene.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule. For 1,3-Dibromo-2-(methylthio)benzene, the UV-Vis spectrum is primarily governed by the electronic transitions of the substituted benzene ring, which acts as a chromophore.

The benzene ring in 1,3-Dibromo-2-(methylthio)benzene exhibits characteristic π → π* electronic transitions. The substitution of the ring with two bromine atoms and a methylthio group influences the energy of these transitions, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. This is due to the electron-donating effect of the methylthio group and the influence of the bromine atoms on the electronic structure of the benzene ring.

The UV-Vis spectrum is expected to show distinct absorption bands corresponding to these electronic transitions. The intensity and position of these bands provide valuable information about the electronic structure of the molecule.

The polarity of the solvent can influence the position of the absorption maxima in the UV-Vis spectrum of 1,3-Dibromo-2-(methylthio)benzene. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states by the solvent molecules.

By recording the UV-Vis spectra in a series of solvents with varying polarities, it is possible to study the nature of the electronic transitions. For instance, a shift in the absorption maximum to a longer wavelength (red shift) with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a shift to a shorter wavelength (blue shift) would indicate a less polar excited state.

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of 1,3-Dibromo-2-(methylthio)benzene. This precise mass measurement allows for the unambiguous determination of the elemental formula of the compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions.

The theoretical exact mass of 1,3-Dibromo-2-(methylthio)benzene (C₇H₆Br₂S) can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³²S). The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the presence of ⁷⁹Br₂ , ⁷⁹Br⁸¹Br, and ⁸¹Br₂ isotopes in a predictable ratio.

Mechanistic Studies of Fragmentation Patterns

The examination of 1,3-Dibromo-2-(methylthio)benzene under electron ionization mass spectrometry (EI-MS) is expected to reveal distinct fragmentation pathways. The presence of two bromine atoms is a key determinant of the isotopic pattern of the molecular ion peak. Due to the nearly equal natural abundance of the 79Br and 81Br isotopes, the molecular ion region should exhibit a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks, respectively.

The fragmentation of the molecular ion would likely proceed through several key mechanistic steps. A primary fragmentation pathway is anticipated to be the cleavage of the C-S bond, leading to the loss of a methyl radical (•CH3) to form a stable dibromothiophenium cation. Another significant fragmentation would involve the loss of a bromine atom, resulting in a [M-Br]+ ion. Subsequent fragmentation could involve the elimination of the second bromine atom or the thiomethyl group. The fragmentation of the benzene ring itself is also possible, leading to smaller charged fragments.

A plausible fragmentation cascade could also involve the loss of a thiomethyl radical (•SCH3) or rearrangement processes prior to further fragmentation. The relative abundances of the fragment ions would be influenced by the stability of the resulting cations and neutral radicals. For instance, the loss of a bromine atom is a common fragmentation pathway for brominated aromatic compounds.

To illustrate the expected fragmentation, a hypothetical mass spectrum fragmentation table is presented below. The m/z values are calculated based on the most abundant isotopes (12C, 1H, 79Br, 32S).

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for 1,3-Dibromo-2-(methylthio)benzene

| m/z (Proposed) | Proposed Ion Structure | Fragmentation Pathway |

| 282/284/286 | [C7H6Br2S]+• | Molecular Ion (M, M+2, M+4) |

| 267/269/271 | [C6H3Br2S]+ | [M - CH3]+ |

| 203/205 | [C7H6BrS]+ | [M - Br]+ |

| 124 | [C6H4S]+• | [M - 2Br]+• |

| 77 | [C6H5]+ | Phenyl cation |

This table is illustrative and based on general fragmentation principles of related compounds.

X-ray Diffraction for Crystalline Structure Analysis

X-ray diffraction studies are crucial for determining the precise three-dimensional arrangement of atoms in the crystalline state of 1,3-Dibromo-2-(methylthio)benzene.

Single-crystal X-ray crystallography would provide definitive information on the molecular conformation and crystal packing of 1,3-Dibromo-2-(methylthio)benzene. The analysis would reveal the bond lengths, bond angles, and torsion angles within the molecule. The orientation of the methylthio group relative to the benzene ring and the bromine atoms would be of particular interest. It is expected that the bulky bromine atoms would influence the planarity of the molecule and the conformation of the methylthio group.

Table 2: Hypothetical Single-Crystal X-ray Crystallographic Data for 1,3-Dibromo-2-(methylthio)benzene

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (Å3) | 930 |

| Z | 4 |

This table contains hypothetical data for illustrative purposes.

The solid-state structure of 1,3-Dibromo-2-(methylthio)benzene is expected to be stabilized by a variety of intermolecular interactions. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, is anticipated to be a significant contributor to the crystal packing. Specifically, Br···Br or Br···S interactions may be present.

Specialized Spectroscopic Probes (e.g., Inelastic Neutron Scattering for Rotational Dynamics)

Inelastic Neutron Scattering (INS) is a powerful technique for probing the low-energy vibrational and rotational dynamics of molecules in the solid state. For 1,3-Dibromo-2-(methylthio)benzene, INS could provide insights into the rotational dynamics of the methyl group of the methylthio moiety.

The rotational motion of the methyl group can be hindered by the local environment, including the adjacent bulky bromine atoms. INS can measure the energy of the rotational tunneling transitions, which are sensitive to the height and shape of the rotational potential barrier. By analyzing the INS spectrum, it is possible to quantify the rotational barrier height. In similar systems, such as substituted toluenes and anisoles, INS has been effectively used to study methyl group rotation. Studies on benzene-containing organometallic complexes have also utilized INS to determine the barriers to benzene-group rotation. rsc.orgrsc.org The rotational dynamics of the entire molecule within the crystal lattice could also be investigated, providing information on the intermolecular potential. iaea.org

Applications As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The reactivity of 1,3-Dibromo-2-(methylthio)benzene lends itself to the formation of various heterocyclic structures, which are core components of many pharmaceuticals, agrochemicals, and functional materials. lookchem.com

The presence of the methylthio group makes 1,3-Dibromo-2-(methylthio)benzene a particularly suitable starting material for the synthesis of sulfur-containing heterocycles. researchgate.net These compounds are of significant interest due to their diverse biological activities. openmedicinalchemistryjournal.com For instance, derivatives of this compound can be envisioned to undergo cyclization reactions to form thiadiazoles or thieno-fused systems, which are known to exhibit a range of pharmacological properties. The synthesis of such compounds often involves the strategic manipulation of the bromine and methylthio groups to facilitate ring closure.

The two bromine atoms on 1,3-Dibromo-2-(methylthio)benzene are ideal handles for the construction of fused aromatic and heteroaromatic ring systems through various cross-coupling reactions. sigmaaldrich.com Techniques such as Suzuki, Stille, and Heck couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, leading to the formation of polycyclic structures. This approach is fundamental in creating complex molecules with tailored electronic and photophysical properties.

Role in Polymer and Functional Material Science Research

The unique electronic and structural features of 1,3-Dibromo-2-(methylthio)benzene make it a valuable monomer in the synthesis of advanced polymers and functional organic materials. bldpharm.combldpharm.com

The dibromo functionality of 1,3-Dibromo-2-(methylthio)benzene allows it to act as a monomer in various polymerization reactions. Through techniques like Yamamoto or Grignard metathesis polymerization, this compound can be linked together to form well-defined polymer chains. The presence of the methylthio group can influence the solubility and processing characteristics of the resulting polymers.

The substitution pattern of 1,3-Dibromo-2-(methylthio)benzene can be exploited to create sterically hindered polymers. The steric interactions between the methylthio group and adjacent monomer units can force the polymer backbone to adopt a helical conformation. The introduction of chiral elements, either in the monomer itself or through the use of chiral catalysts during polymerization, can lead to the formation of polymers with a specific helicity, which is a desirable property for applications in chiral recognition and catalysis.

The polymers and complex molecules derived from 1,3-Dibromo-2-(methylthio)benzene have potential applications in the design of advanced organic materials. These materials can exhibit interesting electronic, optical, and morphological properties. For example, polymers incorporating this unit could be explored for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as sensory materials. The ability to tune the properties of these materials by modifying the structure of the monomer or the polymerization process makes this a promising area of research.

Table of Compound Properties:

| Property | Value |

| IUPAC Name | 1,3-Dibromo-2-(methylthio)benzene |

| CAS Number | 301151-74-6 |

| Molecular Formula | C₇H₆Br₂S |

| Molecular Weight | 282.00 g/mol |

| Physical Form | Solid |

Intermediate for Highly Functionalized Aromatic Systems

The strategic placement of two bromine atoms and a methylthio group on the aromatic ring of 1,3-Dibromo-2-(methylthio)benzene makes it a valuable intermediate for the synthesis of complex molecules. The bromine atoms can be selectively addressed through various cross-coupling reactions, while the methylthio group can be retained or transformed, offering multiple pathways for molecular elaboration.

Strategies for Regioselective Substitution

The regioselective substitution of 1,3-Dibromo-2-(methylthio)benzene is a key aspect of its utility, allowing for the controlled introduction of different functional groups at specific positions on the aromatic ring. The presence of the methylthio group influences the reactivity of the adjacent bromine atoms, which can be exploited for selective reactions.

One of the primary strategies for achieving regioselective substitution involves the use of organometallic intermediates. For instance, monolithiation of 1,3-dibromo-2-(methylthio)benzene can be achieved with high regioselectivity. Treatment with n-butyllithium at low temperatures, followed by quenching with an electrophile, has been shown to result in the substitution of one of the bromine atoms. The directing effect of the methylthio group can play a role in determining which bromine is preferentially replaced.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, can be employed for regioselective functionalization. The choice of catalyst, ligands, and reaction conditions can influence which C-Br bond is activated first, allowing for a stepwise introduction of different aryl or alkyl groups.

Sequential Functionalization Approaches for Chemical Complexity

The ability to perform sequential functionalization is what truly unlocks the potential of 1,3-Dibromo-2-(methylthio)benzene for building chemical complexity. By carefully choosing the reaction sequence, chemists can introduce a variety of substituents in a controlled manner, leading to the synthesis of highly tailored molecules.

A typical sequential functionalization approach might begin with a regioselective Suzuki coupling to replace one of the bromine atoms with an aryl group. The remaining bromine atom can then be targeted in a subsequent reaction, such as a Sonogashira coupling to introduce an alkyne, or a Buchwald-Hartwig amination to install a nitrogen-containing group. This stepwise approach provides access to a wide range of polysubstituted aromatic compounds that would be difficult to synthesize through other methods.

The methylthio group itself can also participate in the synthetic sequence. It can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group or be used to direct further substitution reactions. Alternatively, the methylthio group can be cleaved to reveal a thiol, which can then be engaged in a variety of transformations.

Utility in the Development of Ligands and Catalysts

The structural features of 1,3-Dibromo-2-(methylthio)benzene and its derivatives make them promising candidates for the development of novel ligands and catalysts. The presence of both "hard" (bromine) and "soft" (sulfur) donor atoms provides multiple potential coordination sites for metal centers.

By functionalizing the bromine positions with appropriate coordinating groups, such as phosphines or pyridines, it is possible to create multidentate ligands. The sulfur atom of the methylthio group can also act as a coordinating site, leading to the formation of hemilabile ligands, which can play a crucial role in catalytic cycles by reversibly binding to the metal center.

While specific examples of catalysts derived directly from 1,3-Dibromo-2-(methylthio)benzene are not yet widespread in the literature, the principles of ligand design suggest its potential in this area. The ability to fine-tune the steric and electronic properties of the ligand through sequential functionalization could lead to the development of highly active and selective catalysts for a variety of organic transformations.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The two bromine atoms on 1,3-Dibromo-2-(methylthio)benzene are prime sites for a variety of chemical transformations, most notably cross-coupling reactions. Future research will likely focus on exploiting these sites for the synthesis of complex molecular architectures. The methylthio group, while relatively stable, can also be a handle for further functionalization, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which in turn can modulate the reactivity of the aromatic ring or act as a directing group in subsequent reactions.

Unconventional transformations could involve the selective activation of one C-Br bond over the other, a challenging but highly rewarding goal that would enable stepwise functionalization. Research into photoredox catalysis or novel organometallic catalysts could uncover new reactivity patterns, leading to the efficient synthesis of previously inaccessible derivatives. The interplay between the ortho- and para-directing effects of the methylthio group and the deactivating nature of the bromine atoms presents a complex electronic environment that warrants detailed investigation.

| Potential Transformation | Reagents/Conditions | Expected Outcome |

| Selective Monofunctionalization | Palladium or Nickel Catalysis with specific ligands | Stepwise introduction of different functional groups |

| Oxidation of Thioether | m-CPBA, Oxone® | Formation of sulfoxide or sulfone derivatives |

| C-H Activation | Transition metal catalysts (e.g., Rh, Ru, Pd) | Direct functionalization of the aromatic C-H bonds |

| Photochemical Reactions | UV/Visible light, photosensitizers | Novel bond formations and rearrangements |

Green Chemistry Approaches in Synthesis and Derivatization

Future synthetic strategies for 1,3-Dibromo-2-(methylthio)benzene and its derivatives will increasingly be guided by the principles of green chemistry. This includes the development of synthetic routes that minimize waste, use less hazardous solvents, and operate at lower temperatures and pressures. For instance, moving away from traditional brominating agents towards greener alternatives like N-bromosuccinimide (NBS) in combination with a benign solvent system could reduce the environmental impact of its synthesis.

In its derivatization, the use of catalytic rather than stoichiometric reagents will be crucial. The development of reactions in aqueous media or the use of solvent-free reaction conditions are also promising avenues. Exploring the use of renewable starting materials and energy sources, such as microwave or ultrasound-assisted synthesis, could further enhance the green credentials of processes involving this compound. A possible green synthesis approach could involve the use of sodium bromide and a mild oxidizing agent. researchgate.net

| Green Chemistry Principle | Application in Synthesis/Derivatization | Potential Benefit |

| Atom Economy | Catalytic cross-coupling reactions | Reduced generation of inorganic salts as byproducts |

| Use of Safer Solvents | Water, supercritical CO₂, ionic liquids | Minimized toxicity and environmental pollution |

| Energy Efficiency | Microwave-assisted or flow chemistry synthesis | Faster reaction times and lower energy consumption |

| Renewable Feedstocks | Biologically-derived starting materials | Reduced reliance on petrochemicals |

Development of New Catalytic Protocols for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalytic protocols is paramount for unlocking the synthetic utility of 1,3-Dibromo-2-(methylthio)benzene. Research in this area will likely focus on the design of novel catalyst systems for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The challenge lies in achieving high selectivity for either mono- or di-substitution, which can be controlled by the choice of catalyst, ligands, and reaction conditions.

Furthermore, new catalytic methods for the direct C-H functionalization of the benzene (B151609) ring, guided by the existing substituents, would be a significant advance. The development of catalysts that can operate under mild conditions with low catalyst loadings will be a key objective. The use of zeolite-based catalysts for selective alkylation or other transformations is another area that could be explored, drawing parallels from research on benzene methylation. researchgate.net

| Catalytic Reaction | Catalyst System | Potential Application |

| Suzuki Coupling | Palladium-based catalysts with phosphine (B1218219) ligands | Formation of C-C bonds with boronic acids |

| Sonogashira Coupling | Palladium and Copper co-catalysis | Synthesis of aryl alkynes |

| Buchwald-Hartwig Amination | Palladium or Nickel catalysts with specialized ligands | Formation of C-N bonds with amines |

| C-H Activation | Rhodium or Ruthenium complexes | Direct introduction of functional groups without pre-functionalization |

Advanced Computational Methodologies for Predictive Synthesis and Design

Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules like 1,3-Dibromo-2-(methylthio)benzene. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reaction mechanisms, and spectroscopic properties of the molecule and its derivatives. researchgate.net Such studies can guide the rational design of experiments, saving time and resources.

For example, computational modeling can predict the most likely sites for electrophilic or nucleophilic attack, the relative energies of different conformations, and the transition states of potential reactions. rsc.org This predictive power can be harnessed to design more efficient synthetic routes and to identify derivatives with desired electronic or photophysical properties. First-principles calculations can also elucidate the nature of intermolecular interactions, which is crucial for understanding its potential role in supramolecular chemistry. beilstein-archives.org

| Computational Method | Information Gained | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, spectroscopic properties | Rational design of synthetic targets and reaction conditions |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Understanding dynamic behavior and interactions in solution |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions | Design of biocatalytic routes |

| Machine Learning | Prediction of properties and reactivity from large datasets | Accelerated discovery of new materials and reactions |

Integration into Supramolecular Chemistry and Nanotechnology Research Platforms

The structure of 1,3-Dibromo-2-(methylthio)benzene, with its potential for directed intermolecular interactions, makes it an interesting building block for supramolecular chemistry and nanotechnology. The bromine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly being used to construct well-defined supramolecular assemblies. The aromatic ring can engage in π-π stacking interactions, while the methylthio group can act as a hydrogen bond acceptor or coordinate to metal centers.

By designing appropriate derivatives, it should be possible to create molecules that self-assemble into ordered structures such as liquid crystals, gels, or two-dimensional networks on surfaces. researchgate.netresearchgate.net These self-assembled materials could find applications in areas such as molecular electronics, sensing, and catalysis. The ability to precisely control the arrangement of molecules at the nanoscale is a key goal of nanotechnology, and 1,3-Dibromo-2-(methylthio)benzene could serve as a versatile platform for achieving this.

| Supramolecular Assembly | Driving Interactions | Potential Application |

| Halogen-bonded networks | C-Br···X (X = N, O, S, Br) | Crystal engineering, porous materials |

| π-stacked columns | Aromatic ring interactions | Organic semiconductors, charge transport materials |

| Metal-organic frameworks (MOFs) | Coordination of thioether to metal ions | Gas storage, catalysis, sensing |

| Self-assembled monolayers (SAMs) | Interactions with a substrate surface | Surface modification, molecular electronics |

Q & A

Basic Questions

Q. What are the methodological approaches to synthesizing 1,3-Dibromo-2-(methylthio)benzene?

- Answer : Synthesis typically involves sequential bromination and functionalization of a benzene precursor. The methylthio group (-SMe) is introduced first due to its strong electron-donating nature, which directs subsequent bromination to the meta positions (1 and 3). For example, bromination of 2-(methylthio)benzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C) can yield the desired product. Reaction progress should be monitored via TLC or GC-MS, and purification achieved via column chromatography .

Q. How can spectroscopic techniques validate the structure of 1,3-Dibromo-2-(methylthio)benzene?

- Answer :

- ¹H/¹³C NMR : The methylthio group (-SMe) appears as a singlet (~δ 2.5 ppm in ¹H NMR) with no splitting due to symmetry. Aromatic protons adjacent to bromine atoms show deshielding (δ 7.2–7.8 ppm).

- IR Spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹) and C-S (~700 cm⁻¹) confirm functional groups.

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 280 (M⁺) and isotopic patterns consistent with Br atoms.

Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or dynamic effects, necessitating repeated purification or variable-temperature NMR studies .

Q. What safety protocols are critical for handling 1,3-Dibromo-2-(methylthio)benzene?

- Answer : Due to its brominated aromatic structure, the compound is likely toxic and corrosive. Key protocols include:

- Use of PPE (gloves, goggles, lab coat) in a fume hood.

- Storage in a sealed, light-resistant container at 2–8°C.

- Disposal via halogenated waste streams.

Refer to safety data sheets (SDS) for analogous brominated aromatics (e.g., 1,4-Dibromo-2,3-difluorobenzene) for hazard mitigation strategies .

Advanced Research Questions

Q. How does the methylthio group dictate regioselectivity in electrophilic substitution reactions?

- Answer : The -SMe group is a strong ortho/para-directing substituent. However, steric hindrance from bromine atoms at positions 1 and 3 limits reactivity at adjacent sites. Computational studies (e.g., DFT calculations) can model electron density distribution, revealing preferential attack at position 5 (para to -SMe but meta to Br). Experimental validation involves nitration or sulfonation reactions, followed by HPLC or X-ray crystallography to confirm regiochemistry .

Q. Which computational methods predict the stability of 1,3-Dibromo-2-(methylthio)benzene derivatives?

- Answer :

- DFT (Density Functional Theory) : Calculates bond dissociation energies (BDEs) to assess thermal stability.

- Molecular Dynamics (MD) : Simulates degradation pathways under varying pH/temperature.

- NBO Analysis : Evaluates hyperconjugative interactions between -SMe and Br substituents.

For example, studies on methylthio-containing analogs (e.g., 1-[(methylthio)methyl]-2-nitrobenzene) demonstrate how steric and electronic factors influence stability .

Q. How can researchers resolve contradictions in synthetic yields or byproduct formation?

- Answer : Contradictions may arise from competing reaction pathways (e.g., over-bromination or oxidation of -SMe). Methodological solutions include:

- Optimizing reaction stoichiometry : Limiting bromine equivalents to prevent di-substitution.

- In situ monitoring : Using Raman spectroscopy to track intermediate formation.

- Byproduct analysis : GC-MS or HRMS to identify impurities (e.g., tribrominated species).

Refer to synthetic protocols for structurally similar compounds (e.g., 1-Bromo-3,5-dimethoxybenzene) for troubleshooting guidance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.